2-[4-(Methylpropyl)phenoxy]propanamide
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Overview
Description
2-[4-(Methylpropyl)phenoxy]propanamide is an organic compound that belongs to the class of phenoxypropanamides This compound is characterized by the presence of a phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylpropyl)phenoxy]propanamide typically involves the reaction of 4-(Methylpropyl)phenol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with ammonia or an amine .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous flow systems to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylpropyl)phenoxy]propanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenoxy derivatives.
Reduction: Amines and reduced phenoxy derivatives.
Substitution: Substituted phenoxypropanamides.
Scientific Research Applications
2-[4-(Methylpropyl)phenoxy]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Methylpropyl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Hydroxymethyl)phenoxy]-N-(2-methylpropyl)propanamide
- (2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide
Uniqueness
2-[4-(Methylpropyl)phenoxy]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C13H19NO2/c1-4-9(2)11-5-7-12(8-6-11)16-10(3)13(14)15/h5-10H,4H2,1-3H3,(H2,14,15) |
InChI Key |
VPMWZLUFDOHJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC(C)C(=O)N |
Origin of Product |
United States |
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